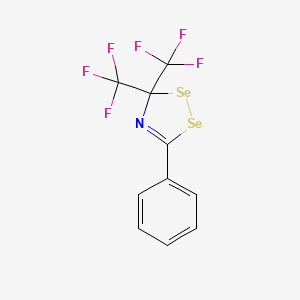
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- is a unique organoselenium compound characterized by the presence of selenium atoms within its heterocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The incorporation of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- typically involves the reaction of selenium-containing precursors with phenyl and trifluoromethyl groups. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high chemical integrity.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium oxides.
Reduction: Reduction reactions may lead to the formation of selenides.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various selenium-containing derivatives, which can be further utilized in different applications. For example, oxidation may yield selenium dioxide, while substitution reactions can produce a range of functionalized diselenazoles.
Applications De Recherche Scientifique
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets through its selenium atoms. The compound can participate in redox reactions, influencing cellular pathways related to oxidative stress. Its trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-dithiazole
- 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. The trifluoromethyl groups further enhance its stability and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
67213-20-1 |
|---|---|
Formule moléculaire |
C10H5F6NSe2 |
Poids moléculaire |
411.1 g/mol |
Nom IUPAC |
5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-diselenazole |
InChI |
InChI=1S/C10H5F6NSe2/c11-9(12,13)8(10(14,15)16)17-7(18-19-8)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
XSKZFCTUTBCNCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC([Se][Se]2)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



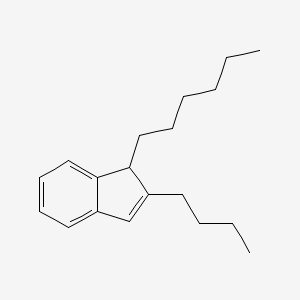
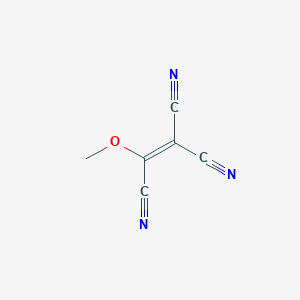
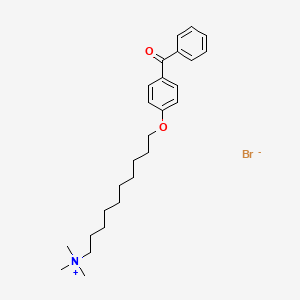
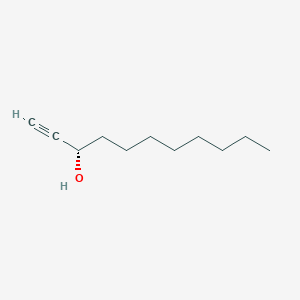
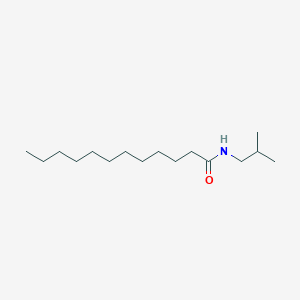
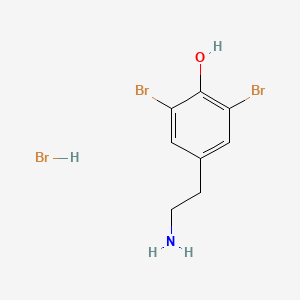
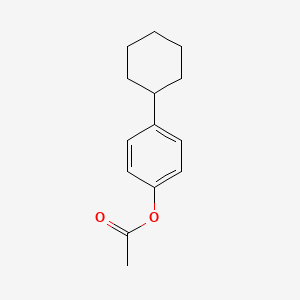
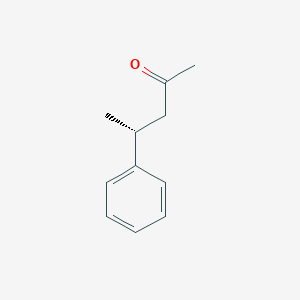
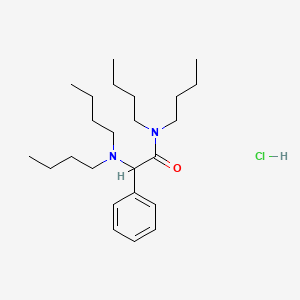
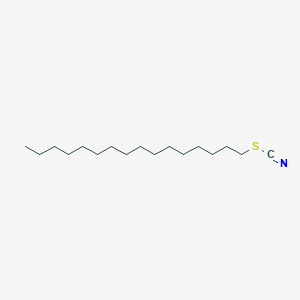
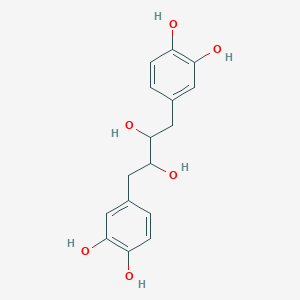
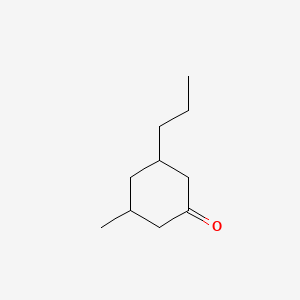
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
